(1S,2R)-2-Bromocyclopropane-1-carboxylic acid
Description
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a bromine atom at the C2 position and a carboxylic acid group at C1, with (1S,2R) stereochemistry. Cyclopropane rings are highly strained, conferring unique reactivity and conformational rigidity. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and asymmetric catalysts.
Properties
CAS No. |
60212-40-0 |
|---|---|
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
(1R,2S)-2-bromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 |
InChI Key |
VKKVGTCMSVLBCD-HRFVKAFMSA-N |
SMILES |
C1C(C1Br)C(=O)O |
Isomeric SMILES |
C1[C@@H]([C@H]1Br)C(=O)O |
Canonical SMILES |
C1C(C1Br)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using brominated reagents. For instance, the reaction of an alkene with dibromocarbene can yield the desired cyclopropane derivative. Another method involves the use of diazo compounds in the presence of a transition metal catalyst to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound often employs enantioselective synthesis techniques to ensure the production of the desired enantiomer. Enzymatic resolution and chiral chromatography are commonly used to separate the enantiomers and obtain the pure (1S,2R) form .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (1S,2R)-2-hydroxycyclopropane-1-carboxylic acid, while reduction with lithium aluminum hydride can produce (1S,2R)-2-bromocyclopropanol .
Scientific Research Applications
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Substituents on the cyclopropane ring significantly influence physical properties and reactivity. Key comparisons include:
Table 1: Substituent Impact on Physical Properties
Key Observations :
- Steric and Electronic Effects : The methyl group in (1S,2R)-2-bromo-1-methylcyclopropane-1-carboxylic acid increases steric bulk, reducing crystallinity (semi-solid state) compared to phenyl-substituted analogs .
- Aromatic Substituents : Halogenated phenyl groups (e.g., 4-bromophenyl in ) enhance thermal stability, as seen in higher melting points (e.g., 102–105°C for chlorophenyl analog ).
Stereochemical Influence on Reactivity and Bioactivity
Stereochemistry dictates both synthetic utility and biological interactions:
Table 2: Stereochemical Impact on Optical Rotation
Key Observations :
- The (1S,2R) configuration in cyclopropane derivatives often results in higher optical rotation magnitudes compared to (1S,2S) isomers, reflecting distinct electronic environments .
- Stereochemistry influences biological activity; for example, pyrethroids with (1R,3R) configurations exhibit enhanced insecticidal activity compared to other stereoisomers .
Biological Activity
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 13991-36-1
- Molecular Formula : CHBrO
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent investigations have shown that derivatives of bromocyclopropane carboxylic acids exhibit significant antiproliferative effects on cancer cell lines. For example, studies using HeLa cells demonstrated that these compounds can inhibit cell growth effectively. The mechanism appears to involve mitochondrial dehydrogenase activity modulation, which is crucial for cancer cell metabolism and survival .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | HeLa |
| Control (DMSO) | N/A | N/A |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro testing against various bacterial strains indicated that it possesses inhibitory effects comparable to established antibiotics. The specific mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Induction of Apoptosis : In cancer cells, it has been observed to trigger apoptotic pathways, leading to programmed cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MLL-rearranged leukemia cells demonstrated potent antiproliferative activity with an IC value of approximately 3.5 µM. The compound exhibited selectivity towards MLL-rearranged cells compared to wild-type counterparts .
Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents, this compound was tested against both Gram-positive and Gram-negative bacteria. It showed significant activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
Q & A
Q. Q1: What are the established synthetic routes for (1S,2R)-2-bromocyclopropane-1-carboxylic acid, and how can its stereochemistry be controlled?
Methodological Answer: The synthesis typically involves cyclopropanation of α,β-unsaturated carboxylic acid derivatives. A common approach includes:
Cyclopropanation : Using diazo compounds (e.g., diazomethane) and transition metal catalysts (e.g., Cu(I) or Rh(II)) to form the cyclopropane ring. For brominated derivatives, bromine can be introduced via electrophilic addition or substitution .
Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantiomeric purity. The (1S,2R) configuration may require specific catalyst systems (e.g., Rh₂(OAc)₄ with chiral ligands) to direct bromine placement .
Purification : Recrystallization or chiral HPLC confirms stereochemical integrity .
Q. Q2: How does the bromine substituent influence the reactivity of this compound in ring-opening reactions?
Methodological Answer: The bromine atom acts as a leaving group, enabling nucleophilic ring-opening reactions critical for synthesizing complex molecules:
Nucleophilic Substitution : React with amines or thiols to form cyclopropane-fused heterocycles. For example, treatment with NaN₃ generates azido intermediates for click chemistry .
Transition Metal Catalysis : Pd(0)-mediated cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/vinyl groups, retaining cyclopropane strain for bioactive molecule synthesis .
Contradictions in Reactivity : While bromine facilitates substitution, steric hindrance from the cyclopropane ring may reduce reaction rates compared to non-cyclopropane analogs. Optimization requires balancing solvent polarity (e.g., DMF vs. THF) and temperature .
Q. Q3: What factors contribute to the stability of this compound under storage and experimental conditions?
Methodological Answer: Stability challenges arise from:
Thermal Sensitivity : Decomposes above 200°C, releasing HBr gas. Store at 2–8°C in inert atmospheres (Ar/N₂) .
Hydrolytic Degradation : The cyclopropane ring is prone to acid/base-catalyzed ring-opening. Use anhydrous solvents (e.g., dry THF) and avoid prolonged exposure to moisture .
Light Sensitivity : UV irradiation induces radical bromine dissociation. Use amber vials and low-light lab conditions .
Spectroscopic Characterization
Q. Q4: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
NMR :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). The bromine deshields adjacent protons, splitting signals into doublets of doublets .
- ¹³C NMR : Carboxylic carbon at δ 170–175 ppm; cyclopropane carbons at δ 25–35 ppm .
IR : Strong C=O stretch at ~1700 cm⁻¹; Br-C vibration at 550–650 cm⁻¹ .
X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .
Q. Q5: How can DFT calculations predict the stereoelectronic effects of the bromine substituent in this compound?
Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-311G**) assess:
Ring Strain : Cyclopropane’s angle strain (60°) increases reactivity. Bromine’s electron-withdrawing effect polarizes the ring, lowering LUMO energy for nucleophilic attack .
Transition States : Simulate enantioselective pathways to optimize catalyst design (e.g., Rh vs. Cu). Studies show Rh catalysts stabilize bromine substitution via π-backbonding .
Contradictions : Some DFT models overestimate bromine’s steric effects compared to experimental X-ray data. Calibrate with MP2 or CCSD(T) methods for accuracy .
Safety and Handling in Academic Labs
Q. Q6: What safety protocols are critical when handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid HBr inhalation .
Spill Management : Neutralize with sodium bicarbonate; collect residues in halogenated waste containers .
Emergency Measures : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
